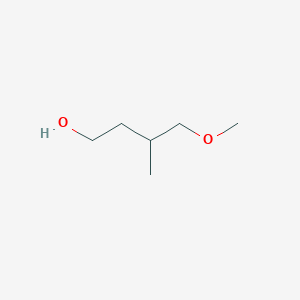

4-Methoxy-3-methylbutan-1-ol

概要

説明

4-Methoxy-3-methylbutan-1-ol , also known by its IUPAC name 4-methoxy-3-methyl-1-butanol , is a chemical compound with the molecular formula C6H14O2 . It falls under the category of alcohols and is characterized by the presence of a methoxy group (–OCH3) and a methyl group (–CH3) attached to a butanol backbone. This compound exhibits a pleasant, fruity odor and is commonly used in the fragrance and flavor industry .

Synthesis Analysis

The synthesis of This compound involves several methods, including alkylation and etherification . One common approach is the reaction of 3-methyl-1-butanol with methanol in the presence of an acid catalyst. The methoxy group is introduced via the substitution of a hydroxyl group, resulting in the formation of the desired compound .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including oxidation , esterification , and acid-catalyzed hydrolysis . For instance, it can be converted into an ester by reacting with carboxylic acids. Additionally, the alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis Applications

- Chemical Synthesis : 4-Methoxy-3-methylbutan-1-ol derivatives participate in the Graf–Ritter reaction to form benzazepines, which are significant in synthesizing various chemical compounds (Glushkov et al., 2021).

Environmental and Industrial Applications

- Industrial Solvents and Detergents : It is used in the production of industrial detergents and as a solvent for paints, inks, and fragrances (Aschmann et al., 2011).

- Bio-based Alternative to Solvents : Methoxy derivatives, like 3-methoxybutan-2-one, are being explored as sustainable, bio-based alternatives to traditional chlorinated solvents in various chemical processes (Jin et al., 2021).

Flavor and Aroma Research

- Flavor and Aroma Perception : this compound is significant in understanding the relationship between original odorants in food and drinks and those reaching the olfactory epithelium. This research helps in comprehending flavor perception during consumption (Itobe et al., 2009).

Food and Beverage Industry

- Wine Aroma Contribution : Volatile thiols, including compounds structurally similar to this compound, contribute significantly to the aromas of white wines from various grape varieties (Tominaga et al., 2000).

Medicinal Chemistry

- Pharmaceutical Synthesis : Derivatives of this compound play a role in synthesizing pharmaceutical compounds, like Aliskiren, a renin inhibitor (Andrushko et al., 2008).

作用機序

The exact mechanism of action for this compound depends on its application. In the fragrance industry, it contributes to the overall scent profile due to its fruity and sweet notes. In flavor formulations, it enhances the taste of certain food products. Its mechanism of action involves interactions with olfactory receptors and taste receptors, leading to sensory perception .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-methoxy-3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(3-4-7)5-8-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRDMZNNGNTEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3377209.png)

![4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B3377262.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid](/img/structure/B3377273.png)